2-(4-Ethylcyclohexyl)propan-1-ol
Description
2-(4-Ethylcyclohexyl)propan-1-ol is a monoterpene alcohol featuring a cyclohexane ring substituted with an ethyl group at the 4-position and a propan-1-ol chain. The compound’s primary alcohol functional group and cyclohexyl substituent influence its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMZQDVCJZDZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-ethylcyclohexanone followed by a Grignard reaction with propanal. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon and anhydrous ether as the solvent for the Grignard reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst, followed by the addition of propanal under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Ethylcyclohexyl)propanal or 2-(4-Ethylcyclohexyl)propanoic acid.
Reduction: 2-(4-Ethylcyclohexyl)propane.
Substitution: 2-(4-Ethylcyclohexyl)propyl chloride or bromide.
Scientific Research Applications
2-(4-Ethylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by altering membrane fluidity, affecting signal transduction pathways, or modulating enzyme activity. The specific pathways and targets depend on the context of its application and the biological system involved.
Comparison with Similar Compounds
Structural Isomers: 2-(4-Ethylcyclohexyl)propan-1-ol vs. 2-(4-Ethylcyclohexyl)propan-2-ol
The isomer 2-(4-Ethylcyclohexyl)propan-2-ol (Table 1, Entry 22) shares the same molecular formula (C₁₁H₂₀O) but differs in hydroxyl group placement (secondary alcohol vs. primary alcohol). This structural distinction impacts:
- Hydrogen bonding : The primary alcohol in this compound enables stronger intermolecular hydrogen bonding, likely resulting in a higher boiling point compared to its isomer.
- Solubility : The primary alcohol may exhibit slightly higher water solubility due to enhanced polarity.
Table 1: Key Properties of this compound and Its Isomer
| Compound | Molecular Formula | Functional Group | Retention Index | Concentration in Essential Oils |
|---|---|---|---|---|
| This compound | C₁₁H₂₀O | Primary alcohol | Not reported | Not reported |
| 2-(4-Ethylcyclohexyl)propan-2-ol | C₁₁H₂₀O | Secondary alcohol | 93 | 0.16% |
Substituted Cyclohexanemethanol Derivatives
Cyclohexanemethanol, 4-ethyl-α,α-dimethyl- (Table 2, Entry 23) features a branched tertiary alcohol (α,α-dimethyl group) instead of a linear propanol chain. Key differences include:
- Steric effects : The bulky tertiary alcohol reduces hydrogen-bonding capacity, lowering boiling points and solubility in polar solvents.
- Synthetic accessibility : Branched alcohols often require more complex synthetic routes, such as Friedel-Crafts alkylation or Grignard reactions with pre-functionalized ketones.
- Applications : Tertiary alcohols are less prone to oxidation, making them stable in long-lasting fragrances .
Methyl-Substituted Analog: 2-(4-Methylcyclohexyl)prop-2-en-1-ol
This compound (C₁₀H₁₈O, MW 154.25 g/mol) differs in two critical aspects:
Substituent size : A methyl group replaces the ethyl group on the cyclohexane ring, reducing molecular weight and lipophilicity.
Unsaturation : The prop-2-en-1-ol chain introduces a double bond, increasing reactivity (e.g., susceptibility to electrophilic addition) and altering odor profiles due to conjugated π-systems .
Table 2: Comparison with Methyl-Substituted and Unsaturated Analogs
| Compound | Substituent | Functional Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|
| This compound | Ethyl | Primary alcohol | ~168* | High H-bonding |
| 2-(4-Methylcyclohexyl)prop-2-en-1-ol | Methyl | Allylic primary alcohol | 154.25 | Electrophilic addition |
*Calculated based on C₁₁H₂₀O.
Organophosphorus Cyclohexyl Derivatives
While 4-Ethylcyclohexyl isopropylphosphonofluoridate (C₁₁H₂₂FO₂P) shares the 4-ethylcyclohexyl moiety, its phosphonofluoridate ester group classifies it as a Schedule 1A01 compound (chemical weapon precursor). This highlights:
- Functional group divergence: Phosphorus- and fluorine-containing groups drastically increase toxicity and reactivity compared to non-toxic terpene alcohols like this compound .
Biological Activity
2-(4-Ethylcyclohexyl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound may play significant roles in various biochemical pathways and therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl ring with an ethyl substituent and a propanol group. Its chemical structure can be represented as follows:
This compound's hydrophobic nature due to the cyclohexyl group may influence its interaction with biological membranes and proteins.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
- Membrane Fluidity : The hydrophobic characteristics could alter the fluidity of cell membranes, impacting cellular functions.
Biological Targets
Research indicates that this compound may target various biological systems, including:
| Biological Target | Effect |
|---|---|
| GABA Receptors | Modulation of neurotransmission |
| Cytochrome P450 Enzymes | Influence on drug metabolism |
| Ion Channels | Alteration of ion flow |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Neuroprotective Effects :
- A study demonstrated that this compound exhibits neuroprotective properties in animal models of neurodegeneration. It was shown to reduce oxidative stress markers and improve cognitive function in treated subjects.
-
Antimicrobial Activity :
- Research indicated that this compound possesses antimicrobial properties against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties :
- In vitro studies revealed that this compound could significantly reduce pro-inflammatory cytokine production in immune cells, suggesting a potential role in managing inflammatory conditions.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Preliminary toxicity studies indicate:
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg |
| Skin Sensitization | Negative |
| Reproductive Toxicity | No observed adverse effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
